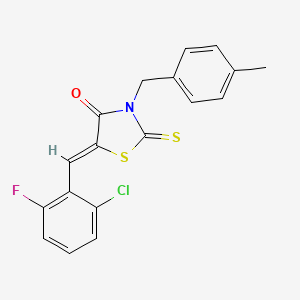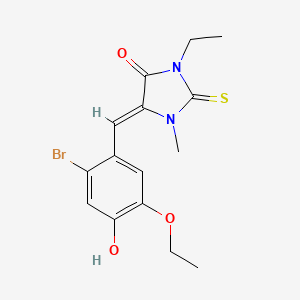![molecular formula C13H14N2O5S B4629356 5-methyl-2,4-dioxo-3-(tetrahydro-2-furanylmethyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4629356.png)
5-methyl-2,4-dioxo-3-(tetrahydro-2-furanylmethyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxylic acid
説明
Thieno[2,3-d]pyrimidines are a class of heterocyclic compounds known for their diverse biological activities and chemical properties. These compounds have been synthesized and studied for various applications, including pharmaceuticals and materials science. The specific compound mentioned, "5-methyl-2,4-dioxo-3-(tetrahydro-2-furanylmethyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxylic acid," is part of this broader class and shares chemical properties and synthesis pathways relevant to thieno[2,3-d]pyrimidines.
Synthesis Analysis
Synthesis of thieno[2,3-d]pyrimidines typically involves cyclization reactions and the use of specific reagents to introduce functional groups into the heterocyclic framework. For example, the synthesis of similar compounds has been achieved through reactions involving amino acids, isothiocyanates, and various alkylation and acylation steps (Gangjee et al., 2009).
Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidines, including the compound of interest, is characterized by the presence of a thieno[2,3-d]pyrimidine core, which influences its chemical behavior and interaction with biological targets. Nuclear magnetic resonance (NMR) and X-ray crystallography are common techniques used to elucidate their structure, showcasing features like substitution patterns and stereochemistry (Gangjee et al., 2009).
Chemical Reactions and Properties
Thieno[2,3-d]pyrimidines undergo various chemical reactions, including nucleophilic substitutions, electrophilic additions, and cycloadditions, which are essential for modifying their structure and enhancing their biological activities. The reactivity is significantly influenced by the substituents on the thieno[2,3-d]pyrimidine ring, which can be manipulated to achieve desired properties and activities (Gangjee et al., 2009).
Physical Properties Analysis
The physical properties of thieno[2,3-d]pyrimidines, such as solubility, melting point, and crystal structure, are determined by their molecular structure. These properties are crucial for understanding the compound's behavior in different environments and for its formulation in pharmaceutical applications. Solubility, for example, can be affected by the nature and position of substituents on the heterocyclic core (Gangjee et al., 2009).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, are key to the compound's interactions and biological activities. These properties are influenced by the electronic structure of the thieno[2,3-d]pyrimidine core and the substituents attached to it. Understanding these properties is essential for the design of compounds with specific biological activities (Gangjee et al., 2009).
科学的研究の応用
Antimicrobial Activity
Compounds structurally related to 5-methyl-2,4-dioxo-3-(tetrahydro-2-furanylmethyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxylic acid have been synthesized and evaluated for their antimicrobial properties. For instance, the synthesis and study of the antimicrobial activity of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides revealed that these compounds exhibited significant activity against various strains of microorganisms, including Proteus vulgaris, Pseudomonas aeruginosa, Bacillus subtilis, and Candida albicans, suggesting their potential as antimicrobial agents (Kolisnyk et al., 2015).
Chemical Synthesis and Reactivity
The synthesis of novel compounds within this chemical class has been explored to understand their reactivity and potential applications. Research on the synthesis of novel benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents has demonstrated the versatility of these molecules in generating a range of biologically active compounds. These studies not only contribute to the development of new therapeutics but also enhance our understanding of the chemical reactivity and potential applications of these compounds (Abu‐Hashem et al., 2020).
Quantum Chemical Studies
Quantum chemical calculations have been performed to study the energies, electronic structures, and molecular geometries of related compounds. These studies provide insight into the factors governing the direction of reactions, the probability of their occurrence, and the effects of solvents and substituents on these processes. For instance, research on the peculiarities of the reactions with nitrating agents of some carboxylic acids of the thieno[2,3-d]pyrimidin-4-one series and their esters has contributed to a deeper understanding of the chemical behavior of these compounds, facilitating the design of new synthetic routes and applications (Mamarakhmonov et al., 2016).
将来の方向性
The future directions for this compound could involve further exploration of its potential pharmacological properties, given that its structure includes both a pyrimidine nucleus and a 4-amino-1,2,4-triazole moiety, which are present in biologically active compounds . Further studies could also investigate its potential as a PARP-1 inhibitor .
作用機序
Target of Action
Similar compounds with a pyridopyrimidine moiety have been reported to targetdihydrofolate reductase (DHFR) . DHFR plays a crucial role in the synthesis of nucleotides and thus, DNA replication.
Mode of Action
Compounds with similar structures have been known to interact with their targets, leading to changes in the target’s function . For instance, if this compound indeed targets DHFR, it could potentially inhibit the enzyme’s activity, disrupting nucleotide synthesis and DNA replication.
特性
IUPAC Name |
5-methyl-2,4-dioxo-3-(oxolan-2-ylmethyl)-1H-thieno[2,3-d]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5S/c1-6-8-10(21-9(6)12(17)18)14-13(19)15(11(8)16)5-7-3-2-4-20-7/h7H,2-5H2,1H3,(H,14,19)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHQMAYPPCLRMEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2)CC3CCCO3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[4-(4-chloro-2-methylphenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B4629278.png)
![1-[(3,5-dimethylphenoxy)methyl]-N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-1H-pyrazole-3-carboxamide](/img/structure/B4629289.png)
![N-(3-chlorophenyl)-4-phenyl-2-[(phenylacetyl)amino]-3-thiophenecarboxamide](/img/structure/B4629291.png)
![5-[(5-methyl-2-furyl)methylene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4629303.png)
![4-({[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid](/img/structure/B4629307.png)
![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(3-pyridinyl)acrylamide](/img/structure/B4629316.png)

![N-[4-(aminosulfonyl)phenyl]-1-(4-methoxyphenyl)cyclopentanecarboxamide](/img/structure/B4629324.png)

![1-{[3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-4-(phenylsulfonyl)piperazine](/img/structure/B4629346.png)
![2-(4-chlorophenyl)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B4629351.png)
![2-[4-(1,3-benzothiazol-2-yl)-1-piperazinyl]-N-(2-fluorophenyl)acetamide](/img/structure/B4629358.png)

![1-[3-(2-fluorophenyl)acryloyl]-2-methylindoline](/img/structure/B4629368.png)